1-Benzyl-3-phenylthiourea

Catalog No.
S753109
CAS No.
726-25-0
M.F
C14H14N2S
M. Wt
242.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-3-phenylthiourea

CAS Number

726-25-0

Product Name

1-Benzyl-3-phenylthiourea

IUPAC Name

1-benzyl-3-phenylthiourea

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

InChI

InChI=1S/C14H14N2S/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17)

InChI Key

NXCBDDGSOXJEFZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)S

1-Benzyl-3-phenylthiourea is an organic compound with the molecular formula C₁₄H₁₄N₂S. It features a thiourea functional group, characterized by the presence of a carbon-sulfur double bond (C=S) and two amine groups. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and corrosion inhibition.

Enzyme Inhibition

BPTU has been shown to inhibit various enzymes, including:

  • Thyroid Peroxidase (TPO)

    BPTU inhibits TPO, an enzyme involved in the production of thyroid hormones. This property has been explored in the development of antithyroid drugs for the treatment of hyperthyroidism [].

  • Urease

    BPTU can inhibit urease, an enzyme that breaks down urea into ammonia and carbon dioxide. This property has been investigated for its potential applications in agriculture to control the release of ammonia from fertilizers [].

Antibacterial Activity

BPTU has been shown to exhibit antibacterial activity against various bacterial strains, including:

  • Staphylococcus aureus

    BPTU has been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), a strain of bacteria that is resistant to many antibiotics [].

  • Escherichia coli

    BPTU has also been shown to inhibit the growth of Escherichia coli (E. coli), a common bacterium that can cause foodborne illness [].

Other Potential Applications

BPTU is being investigated for other potential applications in scientific research, including:

  • Antioxidant activity

    BPTU has been shown to exhibit antioxidant properties, which may be beneficial for reducing oxidative stress in cells [].

  • Anti-cancer properties

    Some studies suggest that BPTU may have anti-cancer properties, but further research is needed to confirm these findings [].

Due to its functional groups. For instance, it can undergo:

  • Nucleophilic substitution reactions: The sulfur atom can act as a nucleophile, allowing for the formation of metal complexes.
  • Coordination chemistry: It can form complexes with transition metals, acting as a bidentate ligand through its sulfur and nitrogen atoms.
  • Reactions with halogens: It can react with halogens, such as bromine, leading to the formation of various derivatives.

Research has indicated that 1-benzyl-3-phenylthiourea exhibits significant biological activities:

  • Anticancer properties: Studies have shown that this compound can inhibit cancer cell proliferation, making it a candidate for further development in cancer therapy .
  • Corrosion inhibition: It has been evaluated as an effective inhibitor for steel corrosion in acidic environments, showcasing its potential application in material protection .
  • Antibacterial activity: The compound has demonstrated antibacterial properties, which could be beneficial in pharmaceutical applications .

The synthesis of 1-benzyl-3-phenylthiourea typically involves the reaction of phenylmethanamine with isothiocyanatobenzene. A common procedure includes:

  • Mixing 2.14 mL of phenylmethanamine (20 mmol) in 10 mL of benzene under stirring.
  • Adding 2.70 mL of isothiocyanatobenzene (20 mmol) to the mixture and allowing it to equilibrate for approximately 4 hours.
  • Recrystallizing the resulting product from hot ethanol to obtain pure 1-benzyl-3-phenylthiourea .

1-Benzyl-3-phenylthiourea has several notable applications:

  • Corrosion Inhibition: It is used as a corrosion inhibitor in acidic environments, particularly in hydrochloric acid solutions .
  • Pharmaceutical Development: Due to its biological activities, it is being investigated for potential use in drug development targeting cancer and bacterial infections.
  • Coordination Chemistry: The compound serves as a ligand in coordination complexes with various metals, which can be explored for catalytic applications.

Interaction studies have focused on the coordination behavior of 1-benzyl-3-phenylthiourea with transition metals. These studies reveal that the compound can form stable complexes through coordination primarily via its sulfur atom. Quantum chemical calculations have supported these findings by predicting favorable interactions between the thiourea group and metal ions .

Several compounds share structural similarities with 1-benzyl-3-phenylthiourea. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
1-Benzoyl-3-phenylthioureaContains a benzoyl group instead of benzylMore effective as a bidentate ligand
N-PhenylthioureaLacks the benzyl substituentSimpler structure, primarily studied for antibacterial properties
1-Benzyl-2-thioureaSimilar thiourea structure but different positionExhibits distinct reactivity patterns

Each of these compounds possesses unique properties and reactivities that differentiate them from 1-benzyl-3-phenylthiourea, making them suitable for specific applications in research and industry.

Molecular Structure and Thiourea Functional Group

1-Benzyl-3-phenylthiourea is an organosulfur compound with the molecular formula C₁₄H₁₄N₂S and a molecular weight of 242.34 g/mol [1] [2]. The compound belongs to the thiourea derivative family and is characterized by the presence of a central thiourea functional group with two distinct aromatic substituents: a benzyl group (C₆H₅CH₂-) attached to one nitrogen atom and a phenyl group (C₆H₅-) attached to the other nitrogen atom [3] [4].

The thiourea functional group in this compound exhibits the characteristic structure H₂N-C(=S)-NH₂, where the central carbon atom is double-bonded to a sulfur atom and single-bonded to two nitrogen atoms [28] [29]. The carbon-sulfur bond distance in thiourea derivatives typically measures approximately 1.71 Å, which is longer than the carbon-oxygen bond in analogous carbonyl compounds [30] [31]. This extended bond length reflects the larger atomic radius of sulfur compared to oxygen and influences the electronic properties of the molecule [30].

The molecular structure can be represented by the SMILES notation: C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2 [2] [3]. The compound possesses the CAS registry number 726-25-0 and the MDL number MFCD00022120 [1] [2]. The InChI key for this compound is NXCBDDGSOXJEFZ-UHFFFAOYSA-N, providing a unique identifier for computational chemistry applications [2] [3].

PropertyValueReference
Molecular FormulaC₁₄H₁₄N₂S [1] [2]
Molecular Weight242.34 g/mol [1] [2]
CAS Number726-25-0 [1] [2]
MDL NumberMFCD00022120 [1] [2]
SMILESC1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2 [2] [3]

The thiourea core exhibits resonance stabilization, where the carbon-nitrogen bonds demonstrate partial double bond character with typical lengths of approximately 1.33 Å, shorter than normal single carbon-nitrogen bonds [39]. This resonance delocalization contributes to the planar geometry of the thiourea fragment and enhances the overall molecular stability [21] [39].

Physical Properties (Melting Point, Appearance, Solubility)

1-Benzyl-3-phenylthiourea exhibits distinct physical properties that are characteristic of substituted thiourea derivatives [1] [4]. The compound appears as a white to almost white crystalline powder under standard conditions [2] [9]. The melting point ranges from 156°C to 158°C, as determined through multiple experimental studies [1] [4] [11]. This melting point is consistent with the molecular structure and intermolecular interactions present in the solid state.

The predicted boiling point for this compound is 377.7 ± 35.0°C at 760 mmHg, though this value is calculated rather than experimentally determined [1] [4]. The predicted density is 1.212 ± 0.06 g/cm³, indicating that the compound is denser than water due to the presence of the sulfur atom and aromatic ring systems [4].

Physical PropertyValueSource
AppearanceWhite to almost white crystalline powder [2] [9]
Melting Point156-158°C [1] [4] [11]
Boiling Point (predicted)377.7 ± 35.0°C [1] [4]
Density (predicted)1.212 ± 0.06 g/cm³ [4]
pKa (predicted)12.68 ± 0.70 [4]

The solubility characteristics of 1-Benzyl-3-phenylthiourea reflect its amphiphilic nature, possessing both hydrophilic thiourea functionality and lipophilic aromatic substituents [6]. The compound demonstrates limited water solubility due to the presence of two aromatic ring systems that increase the hydrophobic character [6]. However, it exhibits good solubility in organic solvents such as dimethylformamide, dimethyl sulfoxide, and ethanol [24].

The predicted pKa value of 12.68 ± 0.70 indicates that the compound is weakly basic under physiological conditions [4]. This basicity arises from the lone pairs of electrons on the nitrogen atoms, which can accept protons in acidic environments [27] [28]. The relatively high pKa value suggests that the compound predominantly exists in its neutral form under normal conditions.

Chemical Reactivity Profile

The chemical reactivity of 1-Benzyl-3-phenylthiourea is governed by the electronic properties of the thiourea functional group and the aromatic substituents [15] . The thiourea moiety serves as both a nucleophilic and electrophilic site, enabling diverse chemical transformations [28] [29].

Oxidation reactions represent a significant pathway for thiourea derivatives, where the sulfur atom can be oxidized to form sulfinyl or sulfonyl derivatives [18]. Common oxidizing agents such as hydrogen peroxide and peracids can convert the thiocarbonyl group to higher oxidation states . These oxidation products often exhibit altered biological and chemical properties compared to the parent thiourea compound .

The compound demonstrates notable metal coordination capabilities through both sulfur and nitrogen donor atoms [18] [24]. Studies have shown that 1-Benzyl-3-phenylthiourea can form complexes with transition metals including copper, cobalt, and nickel ions [18] [24]. The coordination behavior varies depending on the metal ion and reaction conditions, producing complexes with different geometries and stoichiometries [18].

Reaction TypeTypical ReagentsProductsConditions
OxidationH₂O₂, peracidsSulfinyl/sulfonyl derivativesMild oxidizing conditions
Metal coordinationCu²⁺, Co²⁺, Ni²⁺ saltsMetal complexesAqueous/alcoholic solutions
AlkylationAlkyl halidesIsothiouronium saltsNucleophilic substitution
Hydrogen bondingProtic solventsStabilized conformationsAmbient conditions

Tautomerization represents another important aspect of thiourea chemistry [28] [29]. The compound can exist in equilibrium between thione and thiol forms, although the thione tautomer predominates in aqueous solutions [28]. The equilibrium constant for this tautomerization has been calculated to favor the thione form significantly [28].

The nucleophilic character of the sulfur atom makes the compound susceptible to electrophilic attack [29]. Alkyl halides can react with the sulfur center to form isothiouronium salts, which represent important synthetic intermediates [27] [29]. This reactivity has been exploited in corrosion inhibition studies, where 1-Benzyl-3-phenylthiourea demonstrates significant protective effects for steel surfaces in acidic environments [15].

Conformational Analysis and Stereochemistry

The conformational behavior of 1-Benzyl-3-phenylthiourea is influenced by the electronic structure of the thiourea core and the steric effects of the aromatic substituents [21] [22]. Computational studies using density functional theory methods have revealed that the thiourea fragment adopts a planar conformation due to resonance stabilization [20] [21].

The molecular geometry analysis indicates that the thiourea core maintains planarity with maximum deviations from the mean plane typically less than 0.05 Å [21] [35]. This planar arrangement facilitates optimal orbital overlap for the resonance structures that contribute to the stability of the thiourea functionality [21] [22].

Conformational analysis of related thiourea derivatives has demonstrated that the relative orientation of aromatic substituents significantly affects the overall molecular geometry [21] [35]. In the case of 1-Benzyl-3-phenylthiourea, the benzyl and phenyl groups can adopt various orientations relative to the thiourea plane, with the most stable conformations determined by minimizing steric interactions while maximizing stabilizing interactions [21].

Structural ParameterValueSignificance
Thiourea C=S bond length~1.71 ÅDouble bond character
C-N bond lengths~1.33 ÅPartial double bond character
Thiourea planarity<0.05 Å deviationResonance stabilization
Dihedral anglesVariableConformational flexibility

The stereochemistry of the compound is primarily determined by the sp² hybridization of the thiourea carbon atom and the resulting trigonal planar geometry [29]. The nitrogen atoms also exhibit partial sp² character due to resonance delocalization, contributing to the overall planarity of the thiourea system [21] [29].

Intramolecular hydrogen bonding can influence the preferred conformations of thiourea derivatives [21] [35]. Studies on related compounds have shown that intramolecular N-H···O hydrogen bonds can stabilize specific conformational arrangements, particularly in derivatives containing carbonyl-containing substituents [21] [35].

Comparative Structural Analysis Among Thiourea Derivatives

Comparative analysis of 1-Benzyl-3-phenylthiourea with other thiourea derivatives reveals important structure-property relationships within this class of compounds [23] [25] [26]. The substitution pattern on the thiourea core significantly influences physical properties, chemical reactivity, and biological activities [23] [25].

Compared to the parent thiourea compound (CH₄N₂S, molecular weight 76.12 g/mol), 1-Benzyl-3-phenylthiourea exhibits substantially different properties due to the aromatic substituents [28]. The melting point of the parent thiourea (176-178°C) is higher than that of 1-Benzyl-3-phenylthiourea (156-158°C), reflecting the different intermolecular interactions in the solid state [12] [28].

CompoundMolecular FormulaMolecular WeightMelting PointKey Features
Thiourea (parent)CH₄N₂S76.12176-178°CUnsubstituted, highly polar
PhenylthioureaC₇H₈N₂S152.22154°CSingle phenyl substitution
1-Benzyl-3-phenylthioureaC₁₄H₁₄N₂S242.34156-158°CDual aromatic substitution
1-Benzoyl-3-phenylthioureaC₁₄H₁₂N₂OS256.32159-161°CCarbonyl-containing derivative

Phenylthiourea, containing only a single phenyl substituent, demonstrates intermediate properties between the parent thiourea and the doubly-substituted derivative [12] [26]. The melting point of phenylthiourea (154°C) is slightly lower than that of 1-Benzyl-3-phenylthiourea, indicating that the additional benzyl group provides some stabilization to the crystal structure [12].

The introduction of carbonyl-containing groups, as seen in benzoyl thiourea derivatives, generally increases the melting point and alters the conformational preferences [23] [37]. For example, 1-Benzoyl-3-phenylthiourea exhibits a melting point of 159-161°C, higher than the corresponding benzyl derivative [37]. This difference reflects the enhanced intermolecular interactions possible with carbonyl-containing compounds [23].

Enzyme inhibition studies have revealed that the substitution pattern significantly affects biological activity [25]. Compounds with aromatic substituents generally exhibit enhanced enzyme inhibition capabilities compared to simpler thiourea derivatives [25]. The presence of multiple aromatic rings, as in 1-Benzyl-3-phenylthiourea, can increase the binding affinity to target enzymes through π-π stacking interactions [25].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

726-25-0

Dates

Last modified: 08-15-2023

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